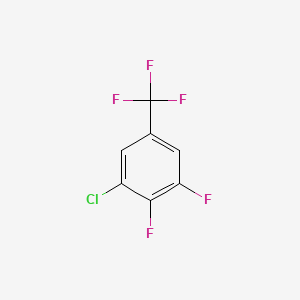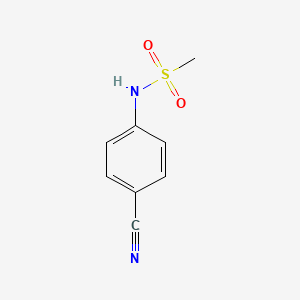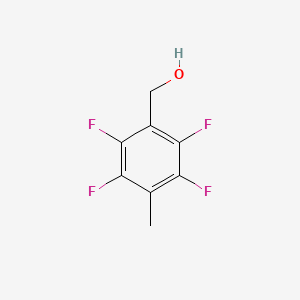
1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene
Descripción general
Descripción
“1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H2ClF5 . It is primarily used as an intermediate in the production of various chemicals, such as agrochemicals, pharmaceuticals, and dyes.
Synthesis Analysis
The synthesis of “1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene” involves several steps. One method involves the reaction of benzene-1,3,5-tricarboxylic acid with SF4 . Another method involves the use of a base to release CF3O− species .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene” consists of a benzene ring with chlorine, fluorine, and trifluoromethyl groups attached . The exact mass of the molecule is 215.9765186 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene” are complex and varied. One reaction mechanism involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Physical And Chemical Properties Analysis
“1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene” has a molecular weight of 216.53 g/mol . It has a complexity of 180 and a topological polar surface area of 0 Ų . It has no hydrogen bond donors but has five hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its incorporation into drug molecules can significantly alter their pharmacokinetic properties, such as increased lipophilicity or metabolic stability . The trifluoromethyl group, in particular, is known for its ability to improve the binding affinity of drugs to their targets.
Materials Science
In materials science, 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene is valuable for the development of new polymeric materials. Its unique structure can contribute to the creation of polymers with enhanced thermal stability and chemical resistance, which are crucial for high-performance applications.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound is used to introduce fluorinated aromatic rings into more complex molecules. The presence of multiple fluorine atoms can be leveraged to create compounds with novel reactivity and selectivity patterns, which are highly sought after in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene can serve as a standard or reference compound in various spectroscopic methods, including NMR and mass spectrometry. Its distinct spectral properties allow for accurate calibration and method development .
Agrochemical Development
This compound is also an important intermediate in the design of new agrochemicals. The introduction of fluorine atoms into agrochemicals can lead to products with improved efficacy, reduced toxicity, and better environmental profiles .
Biochemistry Research
In biochemistry, fluorinated compounds like 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene are used to study enzyme mechanisms and protein interactions. The incorporation of fluorine can provide insights into the biochemical pathways and molecular interactions within living organisms .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMVFJHGONCXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073640 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene | |
CAS RN |
77227-99-7 | |
| Record name | 3-Chloro-4,5-difluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77227-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077227997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 77227-99-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)






![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)


